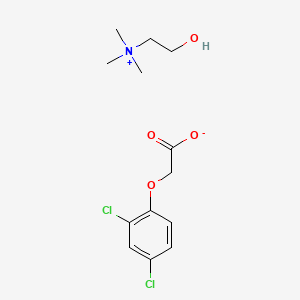

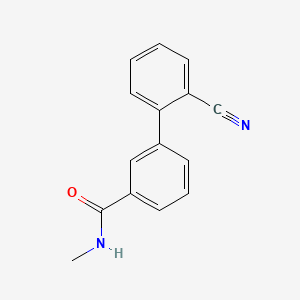

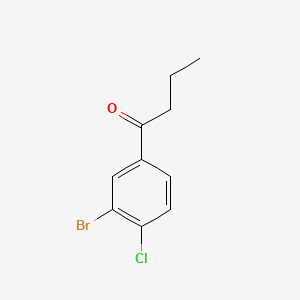

![molecular formula C7H5N3O B594952 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde CAS No. 1260665-51-7](/img/structure/B594952.png)

1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . These compounds can present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[4,3-b]pyridines have been described .

Synthesis Analysis

The synthesis of 1H-Pyrazolo[4,3-b]pyridine derivatives has been reported in various studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . The synthesis often starts from both a preformed pyrazole or pyridine .Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is characterized by the fusion of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[4,3-b]pyridines and 2H-pyrazolo[4,3-b]pyridines .Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde are diverse. For instance, in one study, 38 pyrazolo[4,3-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde and its derivatives have been synthesized through various chemical reactions, showcasing the compound's versatility in forming different heterocyclic compounds. For instance, Vilkauskaitė et al. (2011) described a synthetic approach utilizing 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors in Sonogashira-type cross-coupling reactions to produce various derivatives. These derivatives underwent further chemical transformations, indicating the reactivity and potential utility of 1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde in synthesizing a wide range of chemical entities (Vilkauskaitė et al., 2011).

Biomedical Applications

In the realm of biomedical research, the derivatives of 1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde have been explored for their potential therapeutic applications. For example, Milišiūnaitė et al. (2018) synthesized a library of 2H-pyrazolo[4,3-c]pyridines and evaluated their cytotoxicity against various cancer cell lines. These compounds exhibited low micromolar GI50 values, indicating their potential as antitumor agents. The study further elucidated that these compounds induce cell-cycle arrest and apoptosis, providing insights into their mechanism of action (Milišiūnaitė et al., 2018).

Antimicrobial Activity

The antimicrobial potential of 1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde derivatives has also been a subject of interest. For example, Panda et al. (2011) synthesized pyrazolopyridine derivatives and screened them for antibacterial activity against various bacterial strains. The study found that derivatives with specific functional groups displayed moderate to good antibacterial activity, highlighting the compound's relevance in the development of new antimicrobial agents (Panda et al., 2011).

Photophysical Properties

The photophysical properties of 1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde derivatives have been investigated, suggesting their potential application in optical materials. Patil et al. (2010) synthesized heterocyclic orthoaminoaldehyde derivatives and studied their photophysical properties. The study revealed that the absorption and emission properties of these compounds are influenced by the substituents present, indicating their utility in fluorescence-based applications (Patil et al., 2010).

Propiedades

IUPAC Name |

1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-4-5-1-2-8-6-3-9-10-7(5)6/h1-4H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJECHCNAUQPZMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=NNC2=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743399 |

Source

|

| Record name | 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde | |

CAS RN |

1260665-51-7 |

Source

|

| Record name | 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

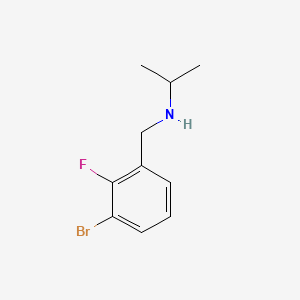

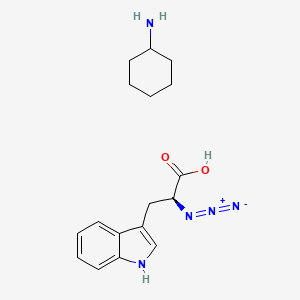

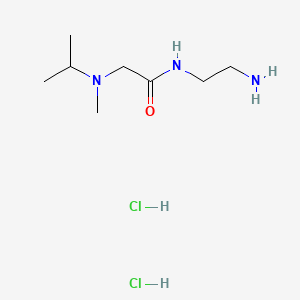

![Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate](/img/structure/B594870.png)

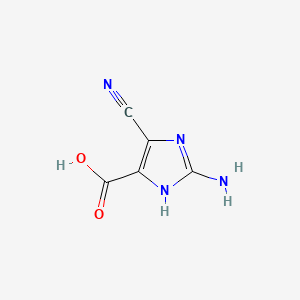

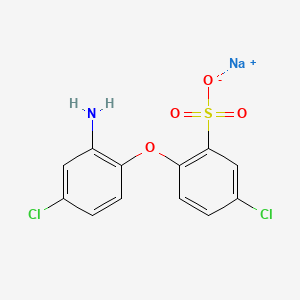

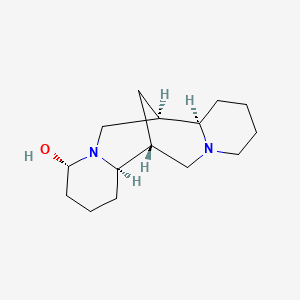

![Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B594883.png)

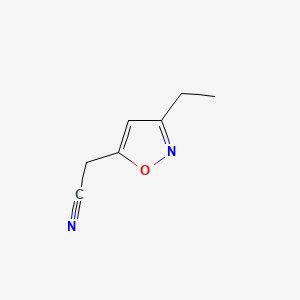

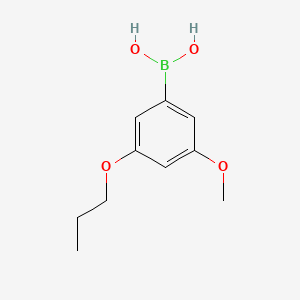

![N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B594885.png)